4-Bromo-2-fluorocinnamic acid
Description
Contextualization within the Halogenated Aromatic Compound Class
Halogenated aromatic compounds are a broad class of organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. The introduction of halogens can significantly alter the physical, chemical, and biological properties of the parent aromatic compound. These modifications include changes in lipophilicity, metabolic stability, and electronic characteristics, making halogenated aromatics key components in many pharmaceuticals, agrochemicals, and materials. Cinnamic acids, which are aromatic carboxylic acids, are no exception to the transformative effects of halogenation. nih.gov The presence of halogens on the cinnamic acid framework can enhance biological activities and provide versatile intermediates for further chemical synthesis. mdpi.com
Overview of Substituted Cinnamic Acids in Organic Chemistry
Cinnamic acid and its derivatives are naturally occurring compounds found in various plants, fruits, and vegetables. jocpr.com They serve as important precursors in the biosynthesis of many aromatic natural products. pcbiochemres.com In organic chemistry, substituted cinnamic acids are valued as versatile building blocks. nih.gov The core structure, consisting of a phenyl ring, a carboxylic acid group, and an acrylic acid side chain, allows for a wide range of chemical modifications. nih.gov These derivatives are pivotal in synthesizing more complex molecules like styrenes and stilbenes through reactions such as decarboxylation. jocpr.com The type and position of substituents on the phenyl ring significantly influence the compound's reactivity and potential applications, which span from fragrances to pharmaceuticals. nih.govjocpr.com
Rationale for Investigating 4-Bromo-2-fluorocinnamic Acid in Academic Research
The specific compound, this compound, is of particular interest to researchers due to its unique substitution pattern. The presence of both a bromine and a fluorine atom on the phenyl ring at positions 4 and 2, respectively, creates a molecule with distinct electronic and steric properties. This di-halogenation makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules where these specific halogens can be further functionalized or influence reaction pathways. guidechem.com
Research into this compound often focuses on its potential as a building block for novel biologically active compounds. evitachem.com The study of such multi-halogenated compounds contributes to a deeper understanding of structure-activity relationships, where the interplay between different halogens can lead to enhanced or novel biological effects. nih.gov For instance, halogenated cinnamic acid derivatives have been investigated for their potential anticonvulsant activities, with the position of the halogen substituent playing a crucial role. nih.gov The investigation of this compound is driven by the quest for new materials and therapeutics, leveraging the unique properties imparted by its halogen substituents. evitachem.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 149947-19-3 guidechem.com |
| Molecular Formula | C9H6BrFO2 guidechem.com |
| Molecular Weight | 245.05 g/mol amerigoscientific.com |
| Appearance | White to light yellow crystal powder guidechem.com |
| Melting Point | 214 to 217°C fluorochem.co.uk |
| Water Solubility | Sparingly soluble guidechem.com |
| pKa (Predicted) | 4.20 ± 0.13 guidechem.com |
Synthesis and Reactions
The synthesis of this compound can be achieved through established organic chemistry reactions. Methods like the Perkin or Wittig reactions, which are standard for creating cinnamic acids, can be adapted using appropriately substituted benzaldehydes as starting materials. evitachem.com For instance, the synthesis could start from 4-bromo-2-fluorobenzaldehyde (B134337). The synthesis of this precursor can be accomplished from 4-bromo-2-fluorotoluene. chemicalbook.com
Research Findings on Related Compounds
Studies on related halogenated cinnamic acids have provided insights into their potential applications. For example, research has demonstrated that halogen substitutions at the 4-position of the cinnamic acid benzene (B151609) ring can be beneficial for anticonvulsant activities. nih.gov Specifically, 4-fluorocinnamic acid has shown notable anticonvulsant effects in animal models. nih.gov Furthermore, the biodegradation of 4-fluorocinnamic acid has been studied, with a Rhodococcus strain capable of mineralizing it as a sole carbon and energy source. researchgate.net A consortium of bacterial strains has also been shown to completely biodegrade 4-fluorocinnamic acid, converting it first to 4-fluorobenzoic acid. nih.gov These findings highlight the diverse research avenues for halogenated cinnamic acids, from medicinal chemistry to environmental science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGKQYKYNDYMU-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Fluorocinnamic Acid
Direct Synthesis Approaches
Direct synthesis provides efficient pathways to construct the 4-bromo-2-fluorocinnamic acid molecule from readily available precursors. Key among these are palladium-catalyzed Heck-type reactions and Knoevenagel condensations.
Palladium-Catalyzed Coupling Reactions
The Heck reaction, a cornerstone of carbon-carbon bond formation, is a powerful tool for the synthesis of cinnamic acid derivatives. rsc.org This methodology involves the reaction of an aryl halide or a related electrophile with an alkene in the presence of a palladium catalyst. rsc.org
A specific and effective method for preparing this compound is the reaction of a diazonium salt, derived from 4-bromo-2-fluoroaniline (B1266173), with acrylic acid. Current time information in Bangalore, IN. This variant of the Heck reaction, often referred to as the Matsuda-Heck reaction, utilizes highly reactive diazonium salts as the arylating agent. scispace.com
The process begins with the diazotization of 4-bromo-2-fluoroaniline. In a typical procedure, the aniline (B41778) is treated with sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures (0 to 2°C) to generate the corresponding diazonium salt in situ. Current time information in Bangalore, IN. This reactive intermediate is then immediately coupled with acrylic acid. Current time information in Bangalore, IN. The reaction is catalyzed by a palladium(II) species, which facilitates the formation of the carbon-carbon bond between the aromatic ring and the alkene of the acrylic acid, ultimately yielding this compound. Current time information in Bangalore, IN.
The choice of catalyst is crucial for the success of the Heck reaction. While various palladium sources can be used, palladium(II) acetylacetonate (B107027) [Pd(acac)₂] has been explicitly documented as an effective homogeneous catalyst for the synthesis of polyhalogenated cinnamic acids, including the target compound. Current time information in Bangalore, IN. The use of Pd(acac)₂ is advantageous as it can be a source of Pd(0) catalysts after in situ reduction. researchgate.net Other palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and various palladium chloride complexes, are also widely employed in Heck reactions. nih.gov The optimization of the catalyst system is key to achieving high yields and minimizing side reactions. For instance, studies on related Heck reactions have shown that as little as 1 mol% of Pd(OAc)₂ can be sufficient to achieve good yields. researchgate.net
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. For the Heck-type reaction involving the diazonium salt of 4-bromo-2-fluoroaniline and acrylic acid, the temperature is a critical parameter. The coupling step is typically performed at a moderately elevated temperature, for example, 40°C. Current time information in Bangalore, IN.
In a documented synthesis, the diazonium salt solution was added dropwise to a mixture of acrylic acid and the palladium(II) acetylacetonate catalyst at 40°C. Current time information in Bangalore, IN. After a reaction time of four hours at this temperature, the mixture was cooled, and the solid product was isolated. This specific procedure reported a high yield of 90% of theory. Current time information in Bangalore, IN. Another example using similar starting materials but slightly different conditions reported a yield of 74%. Current time information in Bangalore, IN. The solvent system for the diazotization is aqueous, and this aqueous solution of the diazonium salt is added directly to the acrylic acid for the coupling step. Current time information in Bangalore, IN.
| Starting Amine | Coupling Partner | Catalyst | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 4-Bromo-2-fluoroaniline | Acrylic Acid | Palladium(II) Acetylacetonate | 40°C | 4 hours | 90% |
| 4-Bromo-2-fluoroaniline | Acrylic Acid | Palladium(II) Acetylacetonate | 40°C | Not specified | 74% |
Optimization of Catalyst Systems (e.g., Palladium(II) Acetylacetonate)
Condensation Reactions
Condensation reactions represent a classical and alternative approach to forming the carbon-carbon double bond characteristic of cinnamic acids.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For the synthesis of cinnamic acids, an aromatic aldehyde is condensed with malonic acid. rsc.org This reaction is often carried out using a weak amine base, like pyridine (B92270), as both the catalyst and solvent. wikipedia.org
In the context of this compound synthesis, the logical precursors for a Knoevenagel condensation would be 4-bromo-2-fluorobenzaldehyde (B134337) and malonic acid. The reaction involves the nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration. wikipedia.org A subsequent decarboxylation step, often occurring spontaneously under the reaction conditions (a feature of the Doebner modification), yields the final α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org While a specific documented synthesis of this compound via this exact Knoevenagel condensation was not identified in the searched literature, this route is a standard and widely applied method for analogous compounds, such as 5-bromo-2-fluorocinnamic acid. vulcanchem.com
Performed under Specific Reaction Conditions
The synthesis of key precursors for this compound is often conducted under highly specific and optimized conditions to maximize yield and purity. A notable example is the synthesis of 4-Bromo-2-fluorobenzoic acid, a direct precursor that can be converted to the target cinnamic acid. One documented method involves the oxidation of 2-fluoro-4-bromotoluene. This process utilizes a catalyst system under elevated temperature and pressure, representing a controlled industrial approach. chemicalbook.com
The reaction employs a cobalt(II) acetate and sodium bromide catalyst system, with 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator. chemicalbook.com The use of oxygen as the oxidizing agent under pressure is a critical parameter. chemicalbook.com Following the reaction, the product is isolated through a pH-adjusted workup, where the acidic product is first dissolved in a basic solution and then precipitated by acidification. chemicalbook.com This method achieves a high yield of 88%. chemicalbook.com
Table 1: Specific Reaction Conditions for the Synthesis of 4-Bromo-2-fluorobenzoic Acid
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2-fluoro-4-bromotoluene | chemicalbook.com |
| Catalyst System | Cobalt(II) diacetate tetrahydrate (Co(OAc)₂) & Sodium Bromide (NaBr) | chemicalbook.com |
| Initiator | 2,2'-azobis(isobutyronitrile) (AIBN) | chemicalbook.com |
| Solvent | Acetic Acid (HOAc) | chemicalbook.com |
| Oxidant | Oxygen (O₂) | chemicalbook.com |
| Temperature | 130 °C | chemicalbook.com |
| Pressure | 1.2 MPa (approx. 11.8 atm) | chemicalbook.com |
| Reaction Time | 1.5 hours (residence time) | chemicalbook.com |
| Yield | 88% | chemicalbook.com |
Exploration of Alternative Synthetic Routes
Beyond single, highly-specific methodologies, the synthesis of this compound can be achieved by adapting classical organic reactions. These alternatives provide flexibility in starting materials and reaction conditions.
Several cornerstone reactions in organic chemistry for synthesizing cinnamic acids can be modified to produce the 4-bromo-2-fluoro derivative. The primary adaptation is the use of a specifically substituted benzaldehyde (B42025) precursor.
Knoevenagel Condensation : This is a common method for forming the carbon-carbon double bond in cinnamic acids. The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine. vulcanchem.com For the target compound, this would involve the reaction of 4-bromo-2-fluorobenzaldehyde with malonic acid. The subsequent decarboxylation of the intermediate yields this compound. vulcanchem.com
Perkin Reaction : An alternative route is the Perkin reaction, where an aromatic aldehyde (4-bromo-2-fluorobenzaldehyde) is reacted with an acid anhydride (B1165640) (acetic anhydride) in the presence of its sodium or potassium salt as a weak base. evitachem.com This condensation also effectively constructs the propenoic acid side chain attached to the halogenated phenyl ring. evitachem.com
Heck Reaction : Palladium-catalyzed cross-coupling reactions offer another sophisticated route. The Heck reaction can couple an aryl halide with an alkene. A potential pathway involves reacting a diazonium salt, derived from 4-bromo-2-fluoroaniline, with acrylic acid or its esters in the presence of a palladium catalyst. google.com This method is particularly useful for creating polyhalogenated cinnamic acid derivatives. google.com
The synthesis of this compound is fundamentally dependent on the availability of appropriately substituted aromatic precursors. The synthetic strategy often begins with a simpler, commercially available or readily synthesized halogenated benzene (B151609) derivative.
A primary precursor is 4-bromo-2-fluorobenzaldehyde . This compound serves as the direct starting material for methods like the Knoevenagel and Perkin reactions. vulcanchem.com The aldehyde itself can be synthesized from 2-fluoro-4-bromotoluene via oxidation, a process for which specific conditions have been established. chemicalbook.com
Another key precursor is 4-bromo-2-fluoroaniline . This compound can be converted into a diazonium salt, which is a versatile intermediate for various reactions, including the aforementioned Heck-type coupling to form the cinnamic acid structure. google.comgoogle.com The synthesis of these precursors often involves electrophilic aromatic substitution reactions, such as the bromination of o-fluoroaniline, to install the halogen atoms at the correct positions on the aromatic ring. google.com
Modifications of Established Cinnamic Acid Syntheses
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make the synthesis of chemicals like this compound more environmentally benign, safer, and more efficient. opcw.org
Use of Safer Oxidants : The synthesis of the precursor 4-Bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene is a prime example of a greener approach. chemicalbook.com This reaction is explicitly described as "Green chemistry" because it utilizes molecular oxygen as the oxidant, a much more environmentally friendly choice compared to stoichiometric heavy-metal oxidants (e.g., permanganate (B83412) or dichromate) that generate hazardous waste. chemicalbook.com
Safer Solvents : A key tenet of green chemistry is to reduce or eliminate the use of hazardous organic solvents. acs.org For reactions like the Wittig olefination, which can be adapted to produce cinnamic acids, research has shown the feasibility of using aqueous media (e.g., 10% aqueous sodium hydroxide) instead of traditional volatile organic solvents. scirp.org This not only reduces environmental impact but can also simplify product work-up. scirp.org
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Knoevenagel condensation, while effective, generate carbon dioxide as a byproduct during the decarboxylation step. Evaluating and optimizing routes to improve atom economy is a continuous goal in green chemical synthesis. athensjournals.gr
Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Fluorocinnamic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 4-Bromo-2-fluorocinnamic acid is electronically modified by two halogen substituents and a deactivating acrylic acid group. This substitution pattern significantly influences the feasibility and outcome of aromatic substitution reactions.
The reactivity of the aromatic ring in this compound is a nuanced balance of inductive and resonance effects from the fluorine and bromine atoms, compounded by the deactivating nature of the acrylic acid side chain.
Bromine Substituent (at C-4): Bromine is also electronegative and deactivates the ring through its -I effect. Its +M effect is weaker than that of fluorine. The presence of both halogens significantly reduces the nucleophilicity of the aromatic ring compared to benzene. vulcanchem.com
Acrylic Acid Moiety (at C-1): The vinyl group conjugated with the carboxylic acid is a strong electron-withdrawing group, further deactivating the entire aromatic system towards electrophilic substitution.
Conversely, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is activating. masterorganicchemistry.com In this compound, the fluorine atom and the acrylic acid group are positioned ortho and para, respectively, to the bromine atom. This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, making the bromine atom a viable leaving group. pressbooks.pub Fluorine itself can also act as a leaving group in SNAr reactions, often with greater reactivity than other halogens. masterorganicchemistry.com
| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Influence on Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|---|---|
| -F (Fluoro) | C-2 | Strong -I, Weak +M | Deactivating, Ortho/Para-directing | Activating (stabilizes negative charge) |
| -Br (Bromo) | C-4 | -I, Weak +M | Deactivating, Ortho/Para-directing | Potential Leaving Group |
| -CH=CHCOOH (Acrylic Acid) | C-1 | Strong -I, Strong -M | Strongly Deactivating, Meta-directing | Activating (stabilizes negative charge) |
The orientation of incoming substituents is governed by the directing effects of the groups already present on the ring.
Electrophilic Aromatic Substitution (EAS): In the rare event of an electrophilic substitution on such a deactivated ring, the regiochemical outcome is determined by a consensus of the directing effects. masterorganicchemistry.com
The 2-fluoro group directs incoming electrophiles to positions 3 and 5 (ortho and para positions relative to itself, as position 1 is substituted).
The 4-bromo group directs to positions 3 and 5 (ortho positions relative to itself, as positions 1 and 4 are substituted).
The 1-acrylic acid group directs to position 5 (meta position relative to itself). All three groups direct to position 5, making it the most likely site for electrophilic attack, should a reaction occur. Position 3 is also activated by both halogens but may experience some steric hindrance from the adjacent bromine atom.
Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions is determined by the location of a suitable leaving group and the stabilizing influence of electron-withdrawing groups at the ortho and/or para positions. pressbooks.pub
Displacement of Bromine: The bromine at C-4 is an excellent leaving group. Its departure is facilitated by the electron-withdrawing acrylic acid group in the para position and the fluorine atom in the ortho position, both of which can stabilize the intermediate carbanion through resonance and induction. masterorganicchemistry.compressbooks.pub
Displacement of Fluorine: The fluorine at C-2 could also potentially be displaced by a nucleophile. The rate of halogen displacement in SNAr reactions often follows the order F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the expulsion of the leaving group. masterorganicchemistry.com
Investigating the Influence of Halogen Substituents on Aromatic Ring Reactivity
Carbon-Carbon Coupling Reactions
The carbon-bromine bond in this compound is a key functional handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular frameworks.
Aryl bromides are common and effective substrates for a variety of palladium-catalyzed cross-coupling reactions. These methods offer powerful tools for forming new carbon-carbon bonds at the C-4 position of the aromatic ring.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures.
Sonogashira Coupling: This methodology facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. It is known for its high functional group tolerance and reactivity, often proceeding under mild conditions.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Amine Base | Aryl-Alkynyl |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or PdCl₂(dppf) | Aryl-Alkyl/Aryl |
Through these cross-coupling strategies, the relatively simple this compound scaffold can be elaborated into a wide array of more complex molecules.
Biaryl Synthesis: The Suzuki coupling is the most direct route to biaryl derivatives. By reacting this compound with different substituted arylboronic acids, a library of 4-aryl-2-fluorocinnamic acids can be synthesized. These structures are prevalent in medicinal chemistry and materials science.
Alkynylated Derivatives: The Sonogashira coupling allows for the introduction of an alkyne substituent at the C-4 position. The resulting arylalkyne products are valuable intermediates themselves, capable of undergoing further transformations such as cycloadditions or reductions.
Functionalized Architectures: The Negishi coupling, with its broad scope of organozinc reagents, can be used to introduce not only aryl and vinyl groups but also alkyl chains, including those with other functional groups, leading to diverse and complex molecular designs.
Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Negishi)
Reactions Involving the Acrylic Acid Moiety
The α,β-unsaturated carboxylic acid portion of the molecule, also known as the acrylic acid moiety, has its own distinct set of reactivities involving the double bond and the carboxyl group.
Reactions of the Alkene: The carbon-carbon double bond is susceptible to addition reactions.
Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst), yielding 4-Bromo-2-fluorophenylpropanoic acid.
Halogenation: The double bond can react with halogens like bromine (Br₂) via an electrophilic addition mechanism to form a dibromo-dihydrosuccinic acid derivative. researchgate.net
Michael Addition: As an α,β-unsaturated system, the double bond is an electrophilic site that can be attacked by nucleophiles in a conjugate (1,4-addition) or Michael addition reaction.
Photocycloaddition: Like other cinnamic acids, this compound can potentially undergo [2+2] photodimerization upon UV irradiation, especially in the solid state, to form cyclobutane (B1203170) derivatives (truxillic or truxinic acids). rsc.org The regioselectivity (head-to-head vs. head-to-tail) is influenced by the crystal packing and substituents. rsc.orgacs.org
Reactions of the Carboxylic Acid: The carboxyl group undergoes reactions typical of carboxylic acids.
Deprotonation: As an acid, it readily reacts with bases to form carboxylate salts.
Esterification: It can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.
Amide Formation: The carboxylic acid can be coupled with amines to form amides, typically using coupling reagents like DCC or EDC.
Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
| Reactive Site | Reaction Type | Typical Reagents | Product Type |
|---|---|---|---|
| C=C Double Bond | Catalytic Hydrogenation | H₂, Pd/C | Saturated Alkane |
| C=C Double Bond | Electrophilic Addition | Br₂ | Dibromoalkane |
| C=C Double Bond | [2+2] Photocycloaddition | UV Light | Cyclobutane Dimer |
| -COOH Group | Esterification | ROH, H⁺ | Ester |
| -COOH Group | Amide Formation | R₂NH, Coupling Agent | Amide |
Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to addition reactions. Due to the electron-rich nature of the double bond, it readily undergoes electrophilic addition. libretexts.orgbhu.ac.in
In a typical electrophilic addition, an electrophile attacks the π-electrons of the double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition often follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu For instance, the addition of a hydrogen halide (HX) would result in the hydrogen atom bonding to the α-carbon (the carbon adjacent to the carboxylic acid) and the halide bonding to the β-carbon (the carbon adjacent to the phenyl ring).
The presence of the electron-withdrawing phenyl group, further substituted with a bromine and a fluorine atom, influences the reactivity of the double bond. Halogenation, such as the addition of bromine (Br₂), can also occur across the double bond to form a vicinal dihalide. ksu.edu.sa This reaction often proceeds through a cyclic halonium ion intermediate. ksu.edu.sa
Cycloaddition Reactions (e.g., Photodimerization)
Cinnamic acids and their derivatives are well-known to undergo [2+2] cycloaddition reactions, particularly photodimerization, upon exposure to UV light. miami.edursc.orgd-nb.info This reaction involves the joining of two molecules at their carbon-carbon double bonds to form a cyclobutane ring. The stereochemical outcome of the photodimerization is often dictated by the packing of the molecules in the crystal lattice, a concept known as topochemical control. miami.edu
For substituted cinnamic acids like 4-bromo-trans-cinnamic acid, solid-state irradiation can lead to a head-to-head [2+2] cycloaddition, yielding a single diastereomer of the corresponding cyclobutane derivative. rsc.org The specific photoproducts formed, such as α-truxillic or β-truxinic acid analogues, depend on the crystalline form of the acid. miami.eduorganic-chemistry.org The use of templates, such as cucurbiturils or 1,8-dihydroxynaphthalene, can direct the photodimerization of cinnamic acids to achieve high regio- and stereoselectivity, even in solution or multicomponent systems. organic-chemistry.orgnih.gov
Carboxylic Acid Functional Group Transformations
The carboxylic acid group (-COOH) is a versatile functional group that allows for a range of chemical transformations, enhancing the synthetic utility of this compound.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is often reversible.
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling reagent. A variety of coupling reagents, such as COMU, TCCA/PPh₃, and triazine-based reagents, have been utilized for the amidation of cinnamic acids. beilstein-journals.org These reactions are crucial for the synthesis of potentially bioactive derivatives.
Reduction and Oxidation Processes
The functional groups of this compound can undergo both reduction and oxidation. The carboxylic acid can be reduced to the corresponding primary alcohol, (E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Conversely, the alkene double bond can be subjected to oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond to yield 4-bromo-2-fluorobenzaldehyde (B134337) and glyoxylic acid. The specific products will depend on the reaction conditions.
In certain biological systems, the cinnamic acid side chain can undergo β-oxidation. For example, a bacterial consortium has been shown to degrade 4-fluorocinnamic acid by converting it to 4-fluorobenzoic acid and utilizing the two-carbon side chain for growth. asm.org This process involves enzymatic steps including hydration, dehydrogenation, and thiolytic cleavage. asm.org
Derivatives and Analogues of 4 Bromo 2 Fluorocinnamic Acid
Synthesis of Substituted Cinnamic Acid Derivatives
The generation of new derivatives from the basic 4-Bromo-2-fluorocinnamic acid structure is achieved through various synthetic methodologies. These methods allow for the introduction of diverse functional groups onto the aromatic ring, expanding the chemical space of this compound class.
Introduction of Additional Halogen Substituents
The synthesis of polyhalogenated cinnamic acids can be accomplished through several routes. One effective method involves the reaction of diazonium salts, which are accessible from polyhalogenated anilines, with acrylic acid or its derivatives. google.com This process is typically carried out in the presence of a homogeneous palladium-containing catalyst at temperatures ranging from -5 to +100° C. google.com
Another approach involves the direct reaction of halogen-substituted aryl halides with acrylic acid. For instance, 2,4-difluoro-bromobenzene can be reacted with acrylic acid using a triphenylphosphinepalladium dichloride catalyst and potassium carbonate in dimethylformamide at elevated temperatures (145-150°C) to yield the corresponding di-substituted cinnamic acid derivative. google.com
The addition of halogens across the double bond of the cinnamic acid side chain is also a key transformation. The bromination of cinnamic acid using a bromine solution in dichloromethane (B109758) is a straightforward and rapid reaction that proceeds at room temperature. rsc.org This reaction is stereospecific, leading to an anti-addition of bromine across the double bond to form 2,3-dibromo-3-phenylpropanoic acid. rsc.org The progress of the reaction can be visually monitored by the disappearance of the red bromine color. rsc.org
Table 1: Synthesis Methods for Halogenated Cinnamic Acid Derivatives
| Starting Material | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Polyhalogenated Anilines | Diazotization, then Acrylic Acid / Pd Catalyst | Polyhalogen-substituted Cinnamic Acids | google.com |
| 2,4-difluoro-bromobenzene | Acrylic Acid / Triphenylphosphinepalladium dichloride / K₂CO₃ | 2,4-difluorocinnamic acid | google.com |
| Cinnamic Acid | Br₂ in CH₂Cl₂ | 2,3-dibromo-3-phenylpropanoic acid | rsc.org |
Alkyl, Alkoxy, and Nitro Substitutions
The introduction of alkyl, alkoxy, and nitro groups onto the aromatic ring of cinnamic acid derivatives is commonly achieved through the condensation of suitably substituted benzaldehydes with reagents that provide the acrylic acid side chain.
The Knoevenagel-Doebner reaction is a prominent method, involving the condensation of a substituted benzaldehyde (B42025) with malonic acid in the presence of a basic catalyst system like pyridine (B92270) and piperidine (B6355638). researchgate.netresearchgate.net This reaction has been successfully used to synthesize a variety of derivatives, including 4-butylcinnamic acid, 4-t-butylcinnamic acid, and 4-butoxycinnamic acid. researchgate.net Research has shown that the presence of electron-donating groups, such as alkyl and alkoxy substituents, can decrease the reactivity of the starting benzaldehyde in these condensations. researchgate.net
The Perkin reaction, which uses acetic anhydride (B1165640) and an alkali metal salt of a carboxylic acid, is another classical method for synthesizing cinnamic acids from benzaldehydes, including nitrobenzaldehydes. pcbiochemres.comgoogle.com Modern variations of these reactions may employ microwave irradiation to enhance reaction rates. pcbiochemres.com Palladium-catalyzed Heck reactions, coupling aryl halides with acrylates, also serve as a versatile route to these derivatives. jocpr.com
Table 2: Examples of Substituted Cinnamic Acids via Knoevenagel Reaction
| Benzaldehyde Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-butylbenzaldehyde | 4-butylcinnamic acid | 69.3 | researchgate.net |
| 4-t-butylbenzaldehyde | 4-t-butylcinnamic acid | 77.7 | researchgate.net |
| 4-butoxybenzaldehyde | 4-butoxycinnamic acid | 64.5 | researchgate.net |
| 5-bromo-2,4-dimethoxybenzaldehyde | 5-bromo-2,4-dimethoxycinnamic acid | 53.2 | researchgate.net |
Heterocyclic Ring Incorporations
The versatility of cinnamic acid synthesis allows for the incorporation of heterocyclic rings, creating analogues with significantly different structures and properties. Heterocyclic aldehydes can serve as starting materials in classical condensation reactions. organic-chemistry.orgresearchgate.net
The Knoevenagel-Doebner condensation can be applied to heteroaromatic aldehydes, such as 2-selenophenecarboxaldehyde, which react with malonic acid in pyridine with a catalytic amount of piperidine to yield the corresponding heterocyclic cinnamic acid. researchgate.net Similarly, the Horner-Wadsworth-Emmons (HWE) olefination is a powerful, stereoselective method that is applicable to a wide range of substrates, including sensitive and electron-rich heterocyclic aldehydes. organic-chemistry.org
Another strategy involves modifying the carboxylic acid group of cinnamic acid itself into a heterocyclic ring. For example, the carboxyl group can be replaced with a bioisosteric 1,2,4-oxadiazole (B8745197) ring, leading to a series of novel styryl oxadiazole derivatives. nih.gov
Stereochemical Aspects of Cinnamic Acid Derivatives
The presence of a carbon-carbon double bond in the propenoic acid side chain introduces the element of geometric isomerism (E/Z isomerism), a critical factor influencing the molecule's shape, properties, and interactions.
E/Z Isomerism and Stereoselective Synthesis
Cinnamic acid and its derivatives can exist as two geometric isomers: the E (trans) and Z (cis) forms. mdpi.com The E-isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is generally the more thermodynamically stable and common form. nih.gov However, the Z-isomer also holds significant interest. beilstein-journals.org
Several synthetic methods afford high stereoselectivity.
Horner-Wadsworth-Emmons (HWE) Olefination : This reaction is renowned for its ability to stereoselectively produce (E)-cinnamic acid esters in high yields, overcoming the limitations of the Perkin reaction which often results in a mixture of stereoisomers. organic-chemistry.org
Photocatalysis : Visible-light photoredox catalysis has been employed for the highly stereoselective synthesis of (E)-cinnamic acids from β-nitrostyrenes. rsc.org
E to Z Isomerization : While thermodynamically unfavorable, the conversion of the stable E-isomer to the Z-isomer is achievable. beilstein-journals.org This transformation can be driven by UV light irradiation. tandfonline.comrsc.org Photocatalytic methods, for example using a copper catalyst under blue LED irradiation, have been developed to facilitate this E-to-Z isomerization. nih.govbeilstein-journals.org
The ability to separate these isomers is also crucial. High-performance liquid chromatography (HPLC) has been effectively used to separate E and Z isomers from a mixture after photoisomerization. tandfonline.com
Impact of Substituents on Stereoisomer Stability
The nature and position of substituents on the phenyl ring can influence the properties and relative stability of the E and Z stereoisomers. While the E-isomer is almost always more stable, substituents can affect the energy barrier for isomerization and the physical properties of each isomer.
Furthermore, the stability of different conformers (e.g., s-cis vs. s-trans, referring to the orientation around the single bond between the alkene and carbonyl group) is also affected by substituents and the solvent environment. scielo.org.mx For instance, studies on 3-methoxycinnamic acid have shown that the Z-isomer can exhibit different catalytic activity compared to the E-isomer, suggesting that the stereochemistry has a profound effect on the molecule's reactivity and energy profile. mdpi.com The fragmentation patterns of substituted cinnamic acids in mass spectrometry are also dependent on the substituent's position, reflecting the electronic influence of the substituent on the molecule's stability. core.ac.uk
Structural Elucidation and Characterization of Derivatives
The structural elucidation of derivatives of this compound is fundamental to understanding their chemical behavior and potential applications. This process relies heavily on a combination of spectroscopic and crystallographic techniques, which provide detailed insights into the molecular architecture and solid-state packing of these compounds.
Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized derivatives. Each technique offers unique information about the molecule's functional groups, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for delineating the precise arrangement of atoms in derivatives of this compound. In ¹H NMR spectra of related cinnamic acids, the vinylic protons (C=CH-COOH) typically appear as doublets with a coupling constant (J) of around 16 Hz, confirming the trans configuration of the double bond. For instance, in a patent describing the synthesis of related compounds, the ¹H-NMR spectrum of 2-fluoro-5-chloro-cinnamic acid in DMSO-d6 showed characteristic absorptions at 6.6 ppm (d), 7.25 ppm (t), 7.45 ppm (m), 7.55 ppm (d), and 7.9 ppm (m). google.com
In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is typically observed in the range of 167-168 ppm. rsc.org The positions of the aromatic carbon signals are influenced by the halogen substituents. For example, the ¹³C NMR data for trans-4-fluorocinnamic acid shows the carbon attached to fluorine at a chemical shift of 163.28 ppm with a large coupling constant (J = 246.98 Hz), a characteristic feature of C-F coupling. rsc.org The presence of both bromine and fluorine in a derivative would lead to a complex but predictable pattern of signals, aiding in structural confirmation.
Interactive Table 1: Representative ¹³C NMR Data for Halogenated trans-Cinnamic Acids (in DMSO-d6)
| Compound | Carbonyl (C=O) δ (ppm) | Cα=Cβ δ (ppm) | Aromatic Carbons δ (ppm) | Source |
| trans-Cinnamic acid | 167.66 | 119.35, 144.01 | 128.24, 128.96, 130.26, 134.32 | rsc.org |
| trans-4-Fluorocinnamic acid | 167.68 | 119.24, 142.79 | 115.94 (d, J=21.7 Hz), 130.53 (d, J=8.6 Hz), 131.00 (d, J=3.15 Hz), 163.28 (d, J=246.98 Hz) | rsc.org |
| trans-4-Chlorocinnamic acid | 167.59 | 120.22, 142.56 | 128.98, 129.90, 133.30, 134.87 | rsc.org |
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule. For derivatives of this compound, the IR spectrum is expected to show several characteristic absorption bands. The O-H stretch of the carboxylic acid group typically appears as a very broad band in the region of 2500–3000 cm⁻¹. vulcanchem.comdocbrown.info The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak around 1680–1700 cm⁻¹. vulcanchem.comdocbrown.info
The alkene C=C stretching vibration gives a peak at approximately 1630 cm⁻¹. docbrown.info The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, often seen around 1580 and 1500 cm⁻¹. docbrown.info The carbon-halogen bonds also give rise to absorptions in the fingerprint region. The C-Br stretching vibration is typically found in the 550–650 cm⁻¹ range, while the C-F stretch appears at higher wavenumbers, generally between 1000-1400 cm⁻¹, and is often intense. vulcanchem.comspectroscopyonline.com
Interactive Table 2: Key IR Absorption Frequencies for Cinnamic Acid Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Source |
| Carboxylic Acid | O-H stretch | 2500 - 3000 | Broad, Strong | vulcanchem.comdocbrown.info |
| Carbonyl | C=O stretch | 1680 - 1700 | Strong | vulcanchem.comdocbrown.info |
| Alkene | C=C stretch | ~1630 | Medium | docbrown.info |
| Aromatic | C=C stretch | ~1580, ~1500 | Medium to Weak | docbrown.info |
| Aryl-Bromide | C-Br stretch | 550 - 650 | Medium to Strong | vulcanchem.com |
| Aryl-Fluoride | C-F stretch | 1000 - 1400 | Strong | spectroscopyonline.com |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound itself shows a molecular ion peak [M]⁺ at m/z 244/246, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). nist.gov
Studies on substituted cinnamic acids have shown that fragmentation pathways are heavily influenced by the position of substituents. core.ac.ukmetabolomics.se For ortho-halogenated cinnamic acids (except fluorine), a common fragmentation involves the loss of the halogen atom followed by cyclization to form a stable benzopyrylium ion. core.ac.uknih.gov However, due to the high strength of the C-F bond, 2-fluorocinnamic acid derivatives often exhibit different behavior. core.ac.uknih.gov Instead of losing the fluorine, they may fragment via other pathways, such as the loss of the carboxylic acid group or parts of the acrylic acid side chain. metabolomics.senih.gov In derivatives of this compound, fragmentation would likely involve the loss of the bromine atom or the carboxyl group, with the fluorine atom remaining on the aromatic ring. core.ac.uk
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how molecules arrange themselves in the solid state. While specific crystallographic data for derivatives of this compound are not widely published, extensive studies on related halogenated cinnamic acids offer significant insights into their expected crystal packing behavior.
The field of crystal engineering was significantly advanced by studies on the solid-state behavior of crystalline cinnamic acids. rsc.org It has been shown that even minor changes in substitution can lead to different crystal structures (polymorphism). For example, 3-chlorocinnamic acid and 3-bromocinnamic acid can adopt different crystal structures, highlighting that isostructurality is not guaranteed even between closely related analogues. mdpi.comcardiff.ac.uk
Applications in Organic Synthesis and Materials Science
As a Building Block for Complex Organic Molecules
The unique substitution pattern of 4-bromo-2-fluorocinnamic acid makes it a strategic starting material for introducing the 4-bromo-2-fluorophenyl group into larger molecules. This scaffold is of significant interest in medicinal and agricultural chemistry.
This compound is recognized as an important raw material and intermediate in the pharmaceutical industry. lookchem.comfluoropharm.com Halogenated cinnamic acids are foundational components for producing a variety of APIs. google.com The fluorine atom can enhance metabolic stability and bioavailability of a drug molecule, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions. Its role as a fluorinated pharmaceutical intermediate underscores its utility in drug discovery and development pipelines. fluoropharm.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 149947-19-3 | lookchem.comavantorsciences.comsynquestlabs.com |
| Molecular Formula | C₉H₆BrFO₂ | lookchem.comavantorsciences.comsynquestlabs.com |
| Molecular Weight | 245.05 g/mol | avantorsciences.comlookchem.com |
| Melting Point | 214–217 °C | avantorsciences.com |
| Boiling Point | 322 °C | avantorsciences.com |
| Purity | ≥98% | avantorsciences.comsynquestlabs.com |
Similar to its application in pharmaceuticals, this compound is a precursor for agrochemicals. lookchem.com Known halogen-substituted cinnamic acids are established intermediates for creating new crop protection agents. google.comgoogle.com The specific combination of fluoro and bromo substituents on the phenyl ring can be leveraged to develop novel herbicides, fungicides, or insecticides with desired efficacy and environmental profiles.
Cinnamic acids are established precursors for the synthesis of indanones through intramolecular cyclization reactions (Friedel-Crafts acylation). While direct synthesis of indanones from this compound is not extensively documented in readily available literature, the general transformation is a well-known synthetic strategy. For instance, related cinnamic acids have been successfully converted to their corresponding indanones. This suggests a strong potential for this compound to be used in the synthesis of 6-bromo-4-fluoro-1-indanone, a valuable intermediate for further chemical elaboration.
| Starting Material | Product | Significance | Source |
|---|---|---|---|
| 2,4-dimethyl-cinnamic acid | 4,6-dimethyl-1-indanone | Demonstrates the viability of cyclizing substituted cinnamic acids to form indanone ring systems. | googleapis.com |
Development of Agrochemical Intermediates
Role in Heterocyclic Compound Synthesis
The reactivity of the functional groups in this compound makes it a candidate for constructing various heterocyclic scaffolds, which are core structures in many biologically active compounds.
Quinolines are a class of nitrogen-containing heterocyclic compounds present in numerous natural products and synthetic drugs. The synthesis of substituted quinolines often involves the condensation of anilines with carbonyl compounds. While not a direct precursor in standard quinoline (B57606) syntheses like the Friedländer or Combes methods, this compound can be chemically modified to create the necessary building blocks. For example, it could be converted into a substituted 2-aminoaryl ketone, which could then undergo cyclization to form a quinoline ring. The resulting 2-aryl quinoline would feature the 4-bromo-2-fluorophenyl moiety, a desirable feature in designing new bioactive molecules, as demonstrated by the synthesis and antimicrobial activity of compounds like 2-(4-bromophenyl)quinoline-4-carbohydrazide. nih.gov
Coumarins (2H-1-benzopyran-2-one) are a significant class of lactones with diverse biological activities. Research into the synthesis of 3-aryl coumarins from o-fluorobenzaldehydes and aryl acetic acids suggests that the reaction proceeds through a substituted 2-fluorocinnamic acid intermediate. clockss.org This pathway highlights the potential of this compound to serve as a direct precursor for coumarin (B35378) synthesis.
The proposed mechanism involves an intramolecular nucleophilic displacement. clockss.org The carboxylate ion, formed under basic conditions, attacks the carbon atom bearing the fluorine, displacing the fluoride (B91410) ion to form the lactone ring of the coumarin. It is known that in nucleophilic aromatic substitution reactions, fluoride is a better leaving group than bromide. clockss.org This selectivity suggests that the cyclization would occur via displacement of the fluorine at the C2 position, leaving the bromine at the C4 position intact for subsequent functionalization, making this compound a potentially valuable substrate for preparing 7-bromo-coumarin derivatives. clockss.org
Advanced Analytical Methodologies in 4 Bromo 2 Fluorocinnamic Acid Research
Spectroscopic Techniques for Structural Characterization
Spectroscopy is fundamental to the structural elucidation of 4-bromo-2-fluorocinnamic acid, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecule's structure.
¹H NMR: The proton NMR spectrum reveals the number and environment of hydrogen atoms. For this compound, characteristic signals include those for the vinyl protons of the propenoic acid chain and the protons on the aromatic ring. The coupling constants between the vinyl protons are indicative of the trans configuration of the double bond. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. Key resonances include the carboxyl carbon, the olefinic carbons of the acrylic acid moiety, and the carbons of the substituted benzene (B151609) ring. The carbon atoms bonded to or near the fluorine atom will show characteristic splitting (C-F coupling), which is a powerful diagnostic feature. rsc.org
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. aiinmr.com Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong signals over a wide chemical shift range. aiinmr.comrsc.org This technique can confirm the presence of fluorine and provide insights into its electronic environment within the molecule. In studies of related fluorinated compounds, ¹⁹F NMR has been used to track chemical transformations and identify metabolites. rsc.org
Table 1: Predicted NMR Data for this compound
This table presents predicted or typical chemical shift (δ) ranges for the primary nuclei in this compound. Actual values can vary based on solvent and experimental conditions.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Carboxylic Acid (-COOH) | ~12-13 | Broad singlet, position is concentration and solvent dependent. |
| Vinyl Protons (-CH=CH-) | ~6.5 - 8.0 | Two doublets, with a large coupling constant (~16 Hz) typical for a trans configuration. | |
| Aromatic Protons (Ar-H) | ~7.0 - 8.0 | Complex multiplets due to H-H and H-F coupling. | |
| ¹³C | Carbonyl Carbon (-C =O) | ~167 | |
| Vinyl Carbons (-C H=C H-) | ~118 - 145 | ||
| Aromatic Carbons (Ar-C) | ~115 - 165 | C-F couplings will be observed for carbons near the fluorine atom. The carbon directly bonded to fluorine will show a large one-bond coupling constant. | |
| ¹⁹F | Aromatic Fluorine (Ar-F) | ~(-105) - (-115) | Relative to a standard like CFCl₃. The exact shift provides information on the electronic environment. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. nist.gov A broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp peak around 1700 cm⁻¹. Other significant peaks include C=C stretching from the alkene and aromatic ring (around 1600-1450 cm⁻¹), and the C-F and C-Br stretching vibrations at lower wavenumbers. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C=C double bond and the breathing modes of the aromatic ring are expected to produce strong Raman signals. grafiati.com
Table 2: Key Vibrational Bands for this compound
This table summarizes the principal absorption bands observed in the IR spectrum and their corresponding molecular vibrations. nist.govlibretexts.org
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid |
| 3100 - 3000 | C-H Stretch | Alkene & Aromatic |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1630 | C=C Stretch | Alkene |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-F Stretch | Aryl Fluoride (B91410) |
| 900 - 675 | C-H Bending | Aromatic (Out-of-plane) |
| Below 700 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS, LC-MS, GC-MS) for Identification and Purity
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and confirming its elemental composition. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes an essential tool for purity assessment and the identification of trace impurities or metabolites.
Mass Spectrometry (MS): Electron ionization (EI) mass spectra of cinnamic acid derivatives often show fragmentation pathways involving the side chain and substituents on the aromatic ring. core.ac.uk For this compound, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing carboxylic acids without the need for derivatization. In studies on the biodegradation of 4-fluorocinnamic acid, LC-MS has been crucial for identifying and tracking metabolites. asm.orgasm.orgnih.gov For instance, the conversion of 4-fluorocinnamic acid to intermediates like 4-fluorobenzoic acid and their subsequent coenzyme A thioesters has been monitored and confirmed using LC-MS/MS, which provides structural information through fragmentation patterns. asm.orgasm.org
Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, GC-MS is often used after a derivatization step (e.g., esterification) to improve chromatographic behavior. grafiati.com GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum.
Table 3: Mass Spectrometric Data for this compound
Summary of expected mass-to-charge (m/z) ratios for the molecular ion.
| Technique | Ionization Mode | Expected m/z | Notes |
| MS | EI | ~244 / 246 | Molecular ion peak showing the characteristic Br isotopic pattern (approx. 1:1 ratio). |
| LC-MS | ESI (-) | ~243 / 245 | [M-H]⁻ ion, also showing the Br isotopic pattern. |
| LC-MS | ESI (+) | ~245 / 247 | [M+H]⁺ ion, also showing the Br isotopic pattern. |
Chromatographic Separation and Quantification
Chromatographic methods are the cornerstone for separating this compound from reaction mixtures, byproducts, or biological matrices, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity control of this compound and related compounds. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.
Reverse-phase HPLC is frequently employed, using a C18 column. asm.org The mobile phase usually consists of a mixture of an aqueous buffer (often with an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. asm.orgsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation of compounds with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, typically around 254 nm. asm.org In studies of the biodegradation of 4-fluorocinnamic acid, HPLC was used to quantify the disappearance of the parent compound and the appearance of metabolites like 4-fluorobenzoic acid. asm.orgresearchgate.net
Table 4: Example HPLC Method Parameters for Cinnamic Acid Derivatives
This table provides a representative set of HPLC conditions based on methods used for analyzing 4-fluorocinnamic acid and similar compounds. asm.org
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate (B1210297) BufferB: Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of this compound, typically following a derivatization step to increase its volatility and thermal stability. The most common derivatization method for carboxylic acids is esterification to form, for example, a methyl or ethyl ester.
Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS combines the powerful separation capabilities of GC with the definitive identification power of MS, making it an excellent tool for confirming purity and identifying volatile or semi-volatile impurities in a sample. grafiati.com
Advanced Techniques for Reaction Monitoring
Monitoring the transformation of this compound in real-time is critical for understanding reaction kinetics, identifying transient intermediates, and optimizing process conditions.
In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, without the need for sample extraction. spectroscopyonline.com Techniques such as Raman and mid-infrared (IR) spectroscopy are particularly powerful for tracking changes in the molecular structure of this compound and its products. beilstein-journals.orgacs.org
By inserting a probe directly into the reaction vessel, characteristic spectral signatures of reactants, intermediates, and products can be recorded over time. rsc.org For this compound, one could monitor the disappearance of the vibrational bands associated with its carbon-carbon double bond (C=C), the carbon-bromine (C-Br) bond, and the carbon-fluorine (C-F) bond. Simultaneously, the appearance of new peaks would signal the formation of reaction products. This approach provides invaluable kinetic data and mechanistic insights that are often lost with traditional offline analysis. spectroscopyonline.com
Table 2: Potential Vibrational Frequencies for In-situ Spectroscopic Monitoring This table shows representative functional groups of this compound and a potential intermediate, 4-Bromo-2-fluorobenzoic acid, that could be tracked.
| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Spectroscopic Technique |
| This compound | C=C (alkene) | ~1630 | Raman, IR |
| This compound | C=O (carboxylic acid) | ~1700 | IR |
| This compound | C-Br Stretch | ~550-650 | Raman, IR |
| 4-Bromo-2-fluorobenzoic acid | C=C (alkene) | Absent | Raman, IR |
| 4-Bromo-2-fluorobenzoic acid | C=O (carboxylic acid) | ~1700 | IR |
Frequencies are approximate and can vary based on the molecular environment.
Membrane Inlet Mass Spectrometry (MIMS) is a powerful technique for the real-time, online monitoring of volatile and semi-volatile organic compounds directly from a complex matrix, such as a bioreactor. mdpi.comnih.gov It has been successfully evaluated for monitoring the biodegradation of related compounds like 4-fluorocinnamic acid. asm.orgdntb.gov.ua
In a MIMS system, a semi-permeable membrane separates the sample environment from the high vacuum of the mass spectrometer. uniurb.it Analytes from the sample, such as this compound and its degradation metabolites, diffuse across the membrane and are ionized and detected by the mass spectrometer. mdpi.com This allows for the continuous tracking of the parent compound's concentration and the immediate detection of volatile intermediates. The high selectivity and sensitivity of mass spectrometry enable the identification of compounds based on their mass-to-charge ratio (m/z). uniurb.it This is particularly advantageous in biodegradation studies where intermediates may be transient and present at low concentrations.
Table 3: Key Mass-to-Charge Ratios for MIMS Monitoring of this compound Biodegradation This table lists the expected molecular ion (M⁺) peaks for the parent compound and potential intermediates.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z for [M]⁺ |
| This compound | C₉H₆BrFO₂ | 245.05 | 244, 246 |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 218, 220 |
| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | 190, 192 |
The presence of bromine results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 Da.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
The electronic characteristics of 4-Bromo-2-fluorocinnamic acid are determined by the interplay of the electron-withdrawing effects of the bromine and fluorine atoms, and the electron-donating character of the acrylic acid moiety.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. worldscientific.com While specific DFT calculations for this exact molecule are not widely published, extensive research on substituted cinnamic acids allows for a detailed theoretical postulation. researchgate.netcore.ac.ukresearchgate.net
DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like fluorinated and brominated aromatic compounds have demonstrated the reliability of methods like B3LYP with a 6-311++G(d,p) basis set for accurate structural prediction. bohrium.comimist.ma The presence of the bromine and fluorine atoms on the phenyl ring is expected to influence the electron distribution across the entire molecule, affecting the properties of the acrylic acid side chain.
Theoretical calculations on related cinnamic acid derivatives have shown that substituents on the phenyl ring can modulate the electronic properties and reactivity of the molecule. core.ac.uk For this compound, the inductive and resonance effects of the halogen substituents would be a key area of investigation.
Electrostatic Potential Mapping and Molecular Orbital Analysis
Electrostatic potential (ESP) mapping is a valuable computational tool to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its electrophilic nature. The halogen atoms will also influence the electrostatic potential of the aromatic ring.
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. bohrium.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. worldscientific.com For substituted cinnamic acids, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. The introduction of electron-withdrawing groups like bromine and fluorine is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and spectral properties. researchgate.net
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Basis of Prediction |
| Optimized Geometry | Planar or near-planar conformation of the cinnamic acid moiety. | DFT studies on various cinnamic acid derivatives. bohrium.com |
| Electrostatic Potential | Negative potential on carboxyl oxygens; positive potential on hydroxyl hydrogen. | General principles of ESP maps and studies on substituted phenols. imist.ma |
| HOMO Energy | Lowered energy compared to unsubstituted cinnamic acid. | Effect of electron-withdrawing halogen substituents. researchgate.net |
| LUMO Energy | Lowered energy compared to unsubstituted cinnamic acid. | Effect of electron-withdrawing halogen substituents. researchgate.net |
| HOMO-LUMO Gap | Altered gap, influencing chemical reactivity and UV-Vis absorption. | TDDFT investigations on substituted cinnamic acids. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the acrylic acid side chain in this compound allows for different spatial arrangements, or conformations, which can be investigated through computational methods.
Prediction of Stable Conformers
The most significant conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl ring and the acrylic acid group, as well as the rotation of the carboxyl group itself. Computational studies on cinnamic acid and its derivatives have identified two primary planar conformers: s-cis and s-trans, referring to the arrangement around the C-C single bond of the propenoic acid moiety. bohrium.com
For cinnamic acid itself, the s-cis conformer is generally found to be more stable than the s-trans conformer. bohrium.com The relative stability of these conformers in this compound would be influenced by steric and electronic interactions between the substituents on the ring and the carboxylic acid group. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the relevant dihedral angles to identify the global and local energy minima, which correspond to the stable conformers.
Dynamic Behavior in Solution and Solid States
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments. ucl.ac.uk In solution, MD simulations can reveal how the molecule interacts with solvent molecules and how its conformation fluctuates over time. The choice of solvent can influence the conformational preferences, with polar solvents potentially stabilizing more polar conformers. ucl.ac.uk
Intermolecular Interactions and Crystal Engineering
The arrangement of molecules in the solid state is governed by intermolecular interactions, which are fundamental to crystal engineering—the design and synthesis of crystalline solids with desired properties. researchgate.net
For carboxylic acids like this compound, the most prominent intermolecular interaction is the formation of hydrogen-bonded dimers through the carboxylic acid groups. researchgate.netnih.gov This robust supramolecular synthon is a common feature in the crystal structures of cinnamic acid and its derivatives. core.ac.uknih.gov These dimers can then pack in various ways, influenced by weaker interactions such as C-H···O hydrogen bonds, π-π stacking between the aromatic rings, and halogen bonds. core.ac.ukmdpi.comacs.org
The presence of bromine and fluorine atoms in this compound introduces the possibility of halogen bonding (C-Br···O and C-F···O interactions), which can play a significant role in directing the crystal packing. The layered structure commonly observed in cinnamic acid derivatives is a likely packing motif for this compound as well. nih.gov The specific arrangement of molecules in the crystal lattice would determine its physical properties, such as melting point and solubility. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides a strong indication of the expected intermolecular interactions.
Table 2: Likely Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Description | Significance |
| O-H···O Hydrogen Bond | Formation of centrosymmetric carboxylic acid dimers. | Primary and strongest interaction, dictating the basic structural motif. nih.gov |
| C-H···O Hydrogen Bond | Interactions involving aromatic or olefinic C-H donors and carboxyl oxygen acceptors. | Connects the primary dimer units into larger assemblies. core.ac.uk |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Contributes to the overall stability of the crystal lattice. mdpi.com |
| Halogen Bonding | Interactions involving the bromine and/or fluorine atoms as electrophilic regions. | Can influence the specific packing arrangement and orientation of molecules. acs.org |
Hydrogen Bonding Networks (O-H...O, C-H...F)
The molecular structure of this compound contains functional groups capable of forming robust hydrogen bonding networks. The carboxylic acid group is a primary participant in these interactions. Like other cinnamic acids, it is expected to form strong O-H...O hydrogen bonds, typically resulting in the creation of centrosymmetric dimers in the solid state. This dimerization is a common and energetically favorable motif for carboxylic acids.
Table 1: Potential Hydrogen Bonding in this compound
| Interaction Type | Donor | Acceptor | Typical Role |
| O-H...O | Carboxylic -OH | Carbonyl O | Primary structural motif (dimerization) |
| C-H...F | Aromatic C-H | Fluorine | Crystal packing stabilization |
| C-H...O | Aromatic/Alkene C-H | Carbonyl O | Secondary structural stabilization |
Halogen Bonding Interactions
The bromine atom at the 4-position of the phenyl ring is capable of participating in halogen bonding. This is a non-covalent interaction where the electropositive region (σ-hole) on the outer surface of the bromine atom interacts with a nucleophilic or electron-rich site, such as the oxygen atom of a carboxyl group in an adjacent molecule. uomphysics.net These interactions can act as directional forces in crystal engineering, guiding the assembly of molecules into specific architectures. uomphysics.netdntb.gov.ua The interplay between hydrogen bonding and halogen bonding can lead to complex and stable three-dimensional networks. dntb.gov.ua
Pi-Stacking Interactions and Supramolecular Assembly
The aromatic phenyl ring of this compound facilitates π-stacking interactions, which are crucial for its supramolecular assembly. acs.org These interactions arise from the electrostatic and van der Waals forces between the π-electron systems of adjacent aromatic rings. The presence of electron-withdrawing fluorine and bromine substituents modifies the quadrupole moment of the phenyl ring, influencing the geometry of these π-stacking interactions (e.g., parallel-displaced or T-shaped). The combination of hydrogen bonding, potential halogen bonding, and π-stacking dictates the ultimate three-dimensional supramolecular architecture. researchgate.net The construction of such architectures through non-covalent interactions is a central focus of crystal engineering. researchgate.net
Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving compounds like this compound. It allows for the exploration of potential reaction pathways and the characterization of transient species that are difficult to observe experimentally.
Computational Modeling of Proposed Reaction Pathways
Computational modeling, particularly using methods like Density Functional Theory (DFT), can be employed to map out the potential energy surfaces of reactions involving this compound. For instance, in reactions like deuteration, computational models can help predict the most likely sites of substitution by analyzing the stability of potential intermediates. amazonaws.com
Another area where modeling is valuable is in understanding fragmentation patterns observed in mass spectrometry. The fragmentation of substituted cinnamic acids is highly dependent on the nature and position of the substituents. core.ac.uknih.gov For example, studies on related 2-fluoro substituted cinnamic esters have shown that fragmentation preferentially occurs via the loss of the ester group rather than the fluorine atom, a phenomenon attributed to the high strength of the C-F bond. nih.gov Computational models can calculate the energies of different fragmentation pathways to rationalize these experimental observations.
Table 2: Computationally Modeled Reaction Characteristics
| Reaction Type | Key Features for Modeling | Computational Approach | Predicted Outcome |
| Electrophilic Addition | Stability of carbocation intermediates | DFT, Ab initio | Regioselectivity of addition across the C=C bond |
| Decarboxylation | C-C bond cleavage energy | DFT | Conditions required for CO2 loss |
| C-F/C-Br Bond Activation | Bond dissociation energies, interaction with catalysts | DFT | Selectivity of halogen cleavage |
| Mass Spec Fragmentation | Ionization potential, fragment ion stability | DFT | Prediction of mass spectrum peaks |
Transition State Characterization and Activation Energy Calculations
A critical aspect of reaction mechanism elucidation is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of these transient structures and calculate their energies. The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. msu.edursc.org
For this compound, calculating the activation energies for various potential reactions, such as those involving C-F or C-Br bond cleavage, can predict which reaction is more likely to occur under given conditions. escholarship.org The significantly higher bond energy of the C-F bond compared to the C-Br bond suggests that reactions involving the cleavage of the C-Br bond would have a lower activation energy and thus be more kinetically favorable. These calculations are vital for designing synthetic routes and understanding the compound's stability and reactivity profile. acs.org
Environmental Fate and Biodegradation Studies Indirect Via Analogues
Microbial Degradation Pathways of Halogenated Cinnamic Acids
The microbial breakdown of halogenated aromatic compounds is a critical process in environmental detoxification. nih.gov This degradation, especially under aerobic conditions, typically occurs in a series of steps, often categorized into upper, middle, and lower metabolic pathways that convert toxic chemicals into common cellular metabolites. nih.govnih.gov For halogenated cinnamic acids, the initial attack often focuses on the acrylic acid side chain before the cleavage of the aromatic ring and the removal of halogen atoms.
Studies on analogous fluorinated and chlorinated cinnamic acids reveal that aerobic degradation frequently proceeds via a mechanism similar to the beta-oxidation of fatty acids. nih.govasm.org In this pathway, the three-carbon side chain of the cinnamic acid molecule is shortened by a two-carbon unit.
A well-documented example is the degradation of 4-fluorocinnamic acid (4-FCA) by a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. nih.govasm.org The Arthrobacter strain initiates the process by activating the 4-FCA molecule into its coenzyme A (CoA) thioester, 4-fluorocinnamoyl-CoA. nih.govebi.ac.uk This is followed by a series of enzymatic reactions including hydration, dehydrogenation, and thiolytic cleavage, which collectively remove the side chain as acetyl-CoA. nih.govasm.orgebi.ac.uk The end product of this side-chain degradation is a halogenated benzoic acid, in this case, 4-fluorobenzoic acid (4-FBA). nih.govasm.org The acetyl-CoA released can be utilized by the bacterium for growth and energy. asm.orgebi.ac.uk A similar side-chain degradation mechanism has been observed in the metabolism of other cinnamic acid derivatives by various bacteria, including Pseudomonas and Rhodopseudomonas species. asm.org
The stepwise nature of microbial degradation leads to the transient formation of various intermediate metabolites. Monitoring these intermediates is key to elucidating the metabolic pathway. In the degradation of halogenated cinnamic acids, the primary intermediates arise from the modification of the acrylic side chain.
For 4-fluorocinnamic acid (4-FCA), the principal metabolite identified is 4-fluorobenzoic acid (4-FBA). nih.govasm.orgresearchgate.net This conversion is carried out by organisms such as Arthrobacter sp. strain G1 and Rhodococcus sp. strain S2. researchgate.netresearchgate.net Additionally, a dead-end side product, 4-fluoroacetophenone, has been observed to form in some cultures, likely from the spontaneous decarboxylation of an unstable keto-acid intermediate. nih.govasm.orgebi.ac.uk
Similarly, studies involving other halogenated analogues show a consistent pattern. The metabolism of 4-chlorobiphenyl (B17849) by a gram-negative bacterial strain was found to produce 4-chlorocinnamic acid as an intermediate, which was subsequently converted to 4-chlorobenzoic acid. capes.gov.br Mixed cultures of soil microorganisms have also been shown to convert 4-chlorocinnamic acid to 4-chlorobenzoic acid. epa.gov This consistent conversion of the halogenated cinnamic acid to the corresponding halogenated benzoic acid across different analogues strongly suggests that 4-bromobenzoic acid and/or 2-fluoro-4-bromobenzoic acid would be key intermediates in the biodegradation of 4-bromo-2-fluorocinnamic acid.
| Parent Compound (Analogue) | Intermediate Metabolite | Side Product | Reference |
|---|---|---|---|
| 4-Fluorocinnamic Acid | 4-Fluorobenzoic Acid | 4-Fluoroacetophenone | nih.gov, asm.org, researchgate.net |
| 4-Chlorocinnamic Acid | 4-Chlorobenzoic Acid | Not Reported | epa.gov, capes.gov.br |
| 2-Chlorocinnamic Acid | 2-Chlorobenzoic Acid | Not Reported | chemfaces.com |
A diverse range of bacteria capable of degrading aromatic compounds has been isolated from the environment, with many belonging to the genera Arthrobacter, Pseudomonas, Ralstonia, and Rhodococcus. researchgate.netethernet.edu.et These bacteria often possess versatile catabolic pathways that can be adapted to break down xenobiotic compounds, including halogenated aromatics.
Arthrobacter sp. : Strains of Arthrobacter are particularly effective at the initial stages of halogenated cinnamic acid degradation. Arthrobacter sp. strain G1 can utilize 4-fluorocinnamic acid (4-FCA) as a growth substrate, converting it to 4-fluorobenzoic acid (4-FBA) by degrading the side chain. nih.govasm.orgresearchgate.net However, this strain cannot degrade the resulting 4-FBA. asm.org
Ralstonia sp. : This genus often works in consortia with other bacteria to achieve complete mineralization. Ralstonia sp. strain H1, for instance, is unable to grow on 4-FCA but can effectively degrade the 4-FBA produced by Arthrobacter sp. G1. nih.govasm.orgresearchgate.net This syntrophic relationship allows the complete breakdown of the parent compound, which neither organism could achieve alone. nih.gov
Rhodococcus sp. : Members of the genus Rhodococcus are known for their broad metabolic capabilities and resistance to toxic compounds. mdpi.com A strain designated as Rhodococcus sp. S2 has been shown to be capable of mineralizing 4-FCA as its sole source of carbon and energy, indicating it possesses the complete enzymatic machinery for both side-chain degradation and ring cleavage/defluorination. researchgate.netdntb.gov.ua Rhodococcus strains have also been identified that can degrade other fluorinated aromatics like fluorophenols and fluorobenzoates. researchgate.net
| Bacterial Genus/Strain | Role in Halogenated Cinnamic Acid Degradation | Reference |
|---|---|---|
| Arthrobacter sp. G1 | Degrades 4-fluorocinnamic acid side chain to produce 4-fluorobenzoic acid. | nih.gov, asm.org, researchgate.net |
| Ralstonia sp. H1 | Degrades 4-fluorobenzoic acid (an intermediate), leading to defluorination and ring cleavage. | nih.gov, asm.org, researchgate.net |
| Rhodococcus sp. S2 | Able to completely mineralize 4-fluorocinnamic acid as a sole carbon source. | researchgate.net, dntb.gov.ua |
| Pseudomonas sp. | Several strains are known to degrade non-halogenated cinnamic acid, suggesting potential for degrading halogenated analogues. | asm.org, cdnsciencepub.com |
Identification of Intermediate Metabolites (e.g., Fluoroacetophenone, Fluorobenzoic Acid)
Defluorination and Debromination Processes
The cleavage of the carbon-halogen bond is the most critical and often the most difficult step in the biodegradation of halogenated aromatic compounds. nih.gov This dehalogenation can occur through oxidative, hydrolytic, or reductive mechanisms, depending on the compound, the microorganism, and the environmental conditions. nih.govmdpi.com For a compound like this compound, both defluorination and debromination must occur for complete mineralization.
The definitive proof of dehalogenation is the detection and quantification of released halide ions (e.g., fluoride (B91410), F⁻; bromide, Br⁻) in the culture medium. In studies of the complete biodegradation of 4-fluorocinnamic acid by the Arthrobacter/Ralstonia consortium, the stoichiometric release of fluoride was observed. nih.govasm.orgresearchgate.net This means that for every mole of 4-fluorocinnamic acid degraded, one mole of fluoride ion was released, confirming that the C-F bond was successfully cleaved. researchgate.net Similarly, during the degradation of chlorobenzene, stoichiometric amounts of chloride were released. asm.org Monitoring halide release is, therefore, an essential method to confirm and quantify the extent of biodegradation and to distinguish true degradation from mere biotransformation where the halogen remains organically bound. researchgate.net
Side-Chain Catabolism Enzymes : As described in the beta-oxidation pathway for 4-fluorocinnamic acid, several enzymes are involved sequentially. nih.govasm.orgebi.ac.uk These include:
4-Fluorocinnamoyl-CoA ligase : Activates the substrate by attaching Coenzyme A.
4-Fluorocinnamoyl-CoA hydratase : Adds water across the double bond of the side chain.
4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase : Oxidizes the resulting alcohol group.
4-Fluorophenyl-β-keto propionyl-CoA thiolase : Cleaves the side chain to release acetyl-CoA.
Ring-Activating and Dehalogenating Enzymes : Once the side chain is removed to form a halo-benzoate, ring-hydroxylating dioxygenases typically initiate the attack on the aromatic ring. In the case of 4-fluorobenzoate (B1226621) degradation by Ralstonia sp. H1, the pathway proceeds via the formation of 4-fluorocatechol (B1207897). nih.govasm.org This suggests the action of a benzoate (B1203000) dioxygenase. The resulting 4-fluorocatechol is then a substrate for a catechol dioxygenase , which cleaves the aromatic ring. nih.gov This ring cleavage, often through an ortho pathway, destabilizes the molecule and facilitates the subsequent removal of the halogen atom. nih.govasm.org Other enzymes, such as monooxygenases and dehalogenases, are also crucial in the catabolism of various haloaromatics. nih.govnih.gov
| Enzyme | Function in Halogenated Cinnamic Acid Degradation (via Analogues) | Reference |
|---|---|---|
| 4-Fluorocinnamoyl-CoA ligase | Activates the cinnamic acid side chain. | nih.gov, ebi.ac.uk |
| 4-Fluorocinnamoyl-CoA hydratase | Hydrates the side chain. | nih.gov, ebi.ac.uk |
| 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | Oxidizes the hydroxylated side chain. | nih.gov, ebi.ac.uk |
| 4-Fluorophenyl-β-keto propionyl-CoA thiolase | Cleaves the side chain, releasing acetyl-CoA. | nih.gov, ebi.ac.uk |
| Benzoate Dioxygenase (implied) | Hydroxylates the halo-benzoate ring to form a halo-catechol. | nih.gov, asm.org |
| Catechol Dioxygenase | Cleaves the aromatic ring of the halo-catechol intermediate. | nih.gov, nih.gov, asm.org |
Environmental Significance of Halogenated Cinnamic Acid Derivatives
Bioavailability and Mobility in Environmental Systems
The bioavailability and mobility of a chemical in the environment determine its potential to interact with organisms and move through different environmental compartments like soil and water. These properties are governed by factors such as water solubility, soil organic carbon content, and soil pH. rsc.org
For halogenated cinnamic acid derivatives, mobility can be inferred from close analogues. Safety data for 4-fluorocinnamic acid (4-FCA), for example, indicates it is likely to be mobile in the environment due to its water solubility. fishersci.com One assessment gives it a low soil organic carbon-water (B12546825) partitioning coefficient (KOC) of 78.21, suggesting a low potential for adsorption to soil and high mobility. apolloscientific.co.uk In contrast, many persistent organic pollutants have very low water solubility and high KOC values. The high mobility of some fluorinated xenobiotics makes them particularly difficult to manage in groundwater and drinking water supplies. mdpi.com
The structure of the compound plays a significant role. For instance, studies on per- and polyfluoroalkyl substances (PFAS) show that those with anionic functional groups, like the carboxylic acid group in cinnamic acid derivatives, are highly water-soluble and thus have greater environmental mobility. mdpi.com The presence and type of halogen can also influence these properties. The high resistance of many halogenated compounds to degradation can lead to their accumulation and persistence in environmental systems. mdpi.com
Factors Influencing Bioavailability and Mobility of Halogenated Cinnamic Acid Analogues
| Property | Influence on Environmental Fate | Example from Analogues |
|---|---|---|
| Water Solubility | Higher solubility generally leads to greater mobility in water systems and potentially higher bioavailability. | 4-Fluorocinnamic acid is described as likely mobile due to its water solubility. fishersci.com |
| Soil Adsorption (KOC) | A low KOC value indicates weak binding to soil particles and higher mobility. | 4-Fluorocinnamic acid has a low KOC of 78.21, indicating high mobility in soil. apolloscientific.co.uk |
| Chemical Structure | Anionic functional groups (e.g., carboxylic acid) increase water solubility and mobility. | The carboxylic acid moiety on the cinnamic acid backbone contributes to its mobility. mdpi.com |
| Persistence | Resistance to degradation can lead to long-term presence and potential for transport over long distances. | The carbon-halogen bond can make these compounds recalcitrant. scirp.org |
Potential for Mineralization and Detoxification
Mineralization is the complete breakdown of an organic compound into its inorganic constituents, such as carbon dioxide, water, and mineral halides (e.g., F⁻, Br⁻), which represents the ultimate detoxification process. mdpi.com Research on analogues of this compound demonstrates that microorganisms possess the metabolic capabilities to degrade and mineralize these xenobiotic compounds.
A key study identified a bacterial consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 that could completely mineralize 4-fluorocinnamic acid (4-FCA). asm.org The degradation pathway involves multiple steps:
Side-Chain Degradation : Arthrobacter sp. G1 initiates the attack by converting 4-FCA to 4-fluorocinnamoyl-CoA. This is followed by a β-oxidation pathway, which shortens the three-carbon side chain, ultimately yielding 4-fluorobenzoic acid (4-FBA) and releasing the side-chain carbons, which the bacterium uses for growth. asm.org
Dehalogenation and Ring Cleavage : Arthrobacter sp. G1 cannot degrade the resulting 4-FBA. However, its partner, Ralstonia sp. H1, metabolizes 4-FBA by converting it to 4-fluorocatechol, which then undergoes ortho-cleavage of the aromatic ring, leading to complete mineralization and the release of fluoride ions. asm.org
Another study isolated a single bacterial strain, Rhodococcus sp. strain S2, capable of using 4-FCA as its sole source of carbon and energy, demonstrating that complete mineralization is possible by a single organism. researchgate.net
Fungi can also play a role in detoxification. The yeast Rhodotorula rubra has been shown to degrade 2-chlorocinnamic acid . chemfaces.com The proposed pathway involves the oxidation of the side chain to form 2-chlorobenzoic acid, followed by hydroxylation and subsequent cleavage of the aromatic ring. This indicates that dehalogenation may occur after the ring has been opened. chemfaces.com The ability of microorganisms to break the carbon-halogen bond and degrade the aromatic ring is the critical process for the detoxification of these compounds in the environment. mdpi.comepa.gov
Microbial Degradation of Halogenated Cinnamic Acid Analogues
| Analogue Compound | Microorganism(s) | Degradation Pathway Summary | Key Metabolite(s) |
|---|---|---|---|
| 4-Fluorocinnamic acid | Arthrobacter sp. G1 & Ralstonia sp. H1 | β-oxidation of the side chain, followed by dehalogenation and ortho-cleavage of the aromatic ring, leading to complete mineralization. asm.org | 4-Fluorobenzoic acid, 4-Fluorocatechol asm.org |
| 4-Fluorocinnamic acid | Rhodococcus sp. S2 | Able to use the compound as a sole carbon and energy source, indicating complete mineralization. researchgate.net | Not specified researchgate.net |
| 2-Chlorocinnamic acid | Rhodotorula rubra (yeast) | Oxidation of the C3 side chain followed by ortho-dehalogenation and ring fission. chemfaces.com | 2-Chlorobenzoic acid chemfaces.com |
| Cinnamic acid (non-halogenated) | Stenotrophomonas sp. TRMK2 | Reduction of the side chain to 3-phenylpropionic acid, followed by hydroxylations and ring cleavage. nih.gov | 3-Phenylpropionic acid, 4-Hydroxybenzoic acid nih.gov |
Structure Activity Relationship Sar Investigations Indirect Via Analogues
Correlating Structural Features with Biological Responses
The biological activity of cinnamic acid derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring and modifications of the acrylic acid side chain.
Impact of Halogen Position and Type on Activity
The presence, type, and position of halogen substituents on the phenyl ring of cinnamic acid analogues play a crucial role in modulating their biological efficacy.
Enhanced Activity with Halogenation: Studies have shown that the introduction of halogen substituents to the aromatic ring of cinnamic acid can increase its inhibitory activity against various biological targets. For instance, halogenated derivatives of trans-cinnamic acid demonstrated increased inhibitory activity against the parasitic weed Cuscuta campestris. mdpi.com This enhancement is attributed to the alteration of the molecule's electronic and lipophilic properties. mdpi.comnih.gov
Positional Importance: The position of the halogen on the phenyl ring is a critical determinant of activity. For many biological activities, including antifungal and anticonvulsant properties, para-substitution is often favored. For example, in a study on the antifungal activity of ethyl cinnamate (B1238496) derivatives, para-substituted isomers with electron-withdrawing groups like halogens generally exhibited the highest activity. plos.org Similarly, studies on anticonvulsant activity revealed that halogen substitution at the 4-position (para-position) of the cinnamic acid ring was beneficial for this effect. nih.gov For instance, 4-chlorocinnamic acid was found to be more active as an antibacterial agent than its ortho-substituted counterpart, suggesting that the para-position is advantageous for this specific activity. nih.gov
Influence of Halogen Type: The nature of the halogen atom (Fluorine, Chlorine, Bromine) also influences the biological response. In a study of compounds with anti-tuberculosis activity, a 4-fluoro phenyl ring substitution resulted in the most active compound, indicating that fluorine substitution was favorable for this particular biological action. nih.gov The addition of halogens to the side chain has also been noted to cause a remarkable increase in the growth inhibitory effect of cinnamic acid. ajol.info
Influence of Cinnamic Acid Side Chain Modifications
Modifications to the cinnamic acid side chain, such as changes to the carboxylic acid group, significantly impact biological activity.
Esterification and Amidation: The conversion of the carboxylic acid to an ester or amide can modulate the compound's properties and its interaction with biological targets. For example, the methyl ester derivative of trans-cinnamic acid was identified as the most active compound in a study on the inhibition of Cuscuta campestris growth. mdpi.comresearchgate.net The nature of the carbonyl group in the side chain is considered an important feature for imparting inhibitory activity. mdpi.com In some cases, amides and esters of cinnamic acid show more notable antimicrobial activity compared to the parent cinnamic acids. researchgate.net
Impact on Lipophilicity and Activity: Side-chain modifications, particularly esterification, can increase the lipophilicity of the molecule. However, an increase in lipophilicity does not always directly correlate with increased activity. For instance, while some lipophilic short-chain groups can reduce antibacterial activity, certain ester modifications have shown enhanced effects. nih.gov The length of the alkyl chain in esters is also a determining factor; for example, isobutyl cinnamate showed a higher antifungal activity compared to methyl and ethyl cinnamates. researchgate.net Conversely, very long carbon side chains can lead to decreased fungal growth inhibition. researchgate.net
Specific Side Chain Structures: The specific structure of the side chain is crucial. For instance, novel selective estrogen receptor degraders (SERDs) with a cinnamic acid side chain have been developed, highlighting the importance of this structural element in driving specific biological activities like ERα degradation. aacrjournals.org Tacrine-cinnamic acid hybrids, where the cinnamic acid moiety is connected via a linker, have been investigated as cholinesterase inhibitors, with the length of the linker being a critical factor for activity. tandfonline.com
Comparative Studies with Other Cinnamic Acid Derivatives
Comparing 4-bromo-2-fluorocinnamic acid analogues with other cinnamic acid derivatives helps to understand the broader structural requirements for activity.
Analysis of Lipophilicity and Steric Effects
The physicochemical properties of lipophilicity and steric hindrance are key factors influencing the biological activity of cinnamic acid derivatives.
Steric Effects: The size and shape of substituents (steric effects) can influence how a molecule interacts with its biological target. For example, the presence of bulky groups can cause steric hindrance, which may decrease antibacterial activity. ikm.org.my In the case of antifungal ethyl cinnamate derivatives, the introduction of substituents to the benzene (B151609) ring generally leads to an increase in activity, but the specific position and nature of these groups are critical. plos.org For instance, ortho-methylated compounds have shown decreased inhibitory activity compared to the parent cinnamic acid. mdpi.com
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For various cinnamic acid derivatives, several key pharmacophoric elements have been identified.
Aromatic Ring and Substituents: The substituted phenyl ring is a core pharmacophoric element. For antioxidant activity, a hydroxyl group at the para-position, a planar structure, and the stability of the resulting radical forms are considered key. researchgate.net For PTP1B inhibitory activity, the introduction of a hydroxyl substituent at the ortho- or para-position on the cinnamic acid structure is a required key pharmacophore. mdpi.com
Acrylic Acid Side Chain: The α,β-unsaturated carbonyl moiety of the cinnamic acid structure is often considered a Michael acceptor, an active moiety in the design of various therapeutic agents. researchgate.net The carboxylic acid group itself is crucial for some activities, while its modification to an ester or amide is beneficial for others. conicet.gov.ar
Future Research Directions and Unexplored Avenues for 4 Bromo 2 Fluorocinnamic Acid
Development of Novel Catalytic Systems for Synthesis
The synthesis of 4-bromo-2-fluorocinnamic acid and its derivatives is a critical area for advancement. While methods like the Knoevenagel and Perkin reactions are established for producing cinnamic acid derivatives, future research should focus on developing more efficient and selective catalytic systems. evitachem.comvulcanchem.com Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, have been noted as alternative methods but are less commonly reported for this specific compound. vulcanchem.com Future investigations could concentrate on designing novel palladium catalysts or exploring other transition-metal catalysts to improve yields, reduce reaction times, and enhance stereoselectivity. google.comresearchgate.net
Furthermore, the development of stereoconvergent catalytic systems presents a promising avenue. For instance, research on the palladium-catalyzed formylation of (E/Z)-β-bromo-β-fluorostyrenes has shown the potential to produce pure (Z)-α-fluorocinnamaldehydes. researchgate.net Applying similar principles to the synthesis of this compound could lead to highly controlled and efficient production methods. The use of phase-transfer catalysts in Heck reactions under Jeffrey conditions has also been shown to be effective for related fluorinated cinnamic acids and could be optimized for this specific compound. google.com
Exploration of Advanced Materials Applications
The distinct structural features of this compound, including its planar structure and the presence of halogen atoms, make it a compelling candidate for applications in materials science. evitachem.comvulcanchem.com Future research should delve into its potential for creating novel polymers, liquid crystals, and coordination polymers. vulcanchem.comchemimpex.com The bromine and fluorine substituents can influence properties like thermal stability, mechanical strength, and optical characteristics. evitachem.comchemimpex.com
Specifically, the ability of the bromine substituent to participate in halogen bonding could be exploited in the design of self-assembling materials and liquid crystals. vulcanchem.com The incorporation of this compound into polymer backbones could lead to materials with enhanced flame retardancy or specific electronic properties. nih.govasm.org Research into its use in organic light-emitting diodes (OLEDs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs) could also unveil new functionalities. ambeed.combldpharm.com Furthermore, its derivatives might find use in the development of advanced materials for solar cells and other photonic applications. ambeed.com
In-depth Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications. While it is known to undergo reactions like esterification and electrophilic substitution, detailed mechanistic studies are lacking. evitachem.comvulcanchem.com Future research could employ computational modeling and advanced spectroscopic techniques to elucidate the transition states and reaction pathways of these transformations.
Of particular interest is the investigation of photochemical reactions. Under UV light, cinnamic acid derivatives can undergo photodimerization, which could lead to new materials with unique properties. evitachem.com Mechanistic studies on such reactions involving this compound could provide insights into controlling the stereochemistry and yield of the resulting cyclobutane (B1203170) derivatives. Additionally, investigating the mechanism of its involvement in multi-photon excitation processes in photoredox catalysis could open up new synthetic routes for highly energy-demanding reactions. d-nb.info Understanding the role of the fluorine and bromine substituents in directing these reactions and influencing the stability of intermediates is a key area for exploration. clockss.orgescholarship.org
Comprehensive Environmental Fate Modeling
As with any synthetic compound, understanding the environmental fate of this compound is essential. Halogenated organic compounds can be persistent in the environment, and their biodegradation pathways are of significant interest. vulcanchem.comnih.gov Future research should focus on comprehensive environmental fate modeling to predict its persistence, mobility, and potential for bioaccumulation.
Studies on the microbial degradation of fluorocinnamic acids have shown that they can be metabolized by certain bacterial strains. nih.govresearchgate.net For example, a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to completely mineralize 4-fluorocinnamic acid. nih.govresearchgate.net Future research should investigate whether similar pathways exist for this compound and identify the specific enzymes and metabolic routes involved. nih.gov This could involve isolating and characterizing microorganisms capable of degrading the compound and studying the influence of the bromine substituent on the degradation process. Such studies are critical for assessing its environmental impact and developing potential bioremediation strategies. utm.myfrontiersin.org
Expanding SAR Studies into New Biological Targets (excluding human trials)
Structure-activity relationship (SAR) studies of cinnamic acid derivatives have revealed their potential in various biological applications, including as antimicrobial and larvicidal agents. mdpi.comconicet.gov.arnih.gov The presence and position of substituents on the phenyl ring significantly influence their biological activity. nih.govmdpi.comresearchgate.net Future research should expand SAR studies of this compound and its derivatives to explore new biological targets in non-human systems.
This could involve screening for activity against a wider range of fungi, bacteria, and agricultural pests. conicet.gov.arnih.govgrafiati.com For instance, SAR studies on cinnamic acid derivatives have identified structural features that enhance larvicidal activity against Aedes aegypti. mdpi.com Investigating how the bromo and fluoro substituents of this compound affect this activity could lead to the development of new, more effective pest control agents. Furthermore, exploring its potential as an inhibitor of enzymes in pathogenic microorganisms or parasites, without focusing on human clinical applications, could uncover novel therapeutic leads for veterinary medicine or agriculture. tandfonline.comnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2-fluorocinnamic acid, and how can researchers validate product purity?
- Methodological Answer : The compound is typically synthesized via halogenated cinnamic acid derivatives using methods like the Horner-Wadsworth-Emmons reaction or Suzuki-Miyaura coupling. Key validation steps include:
- Melting Point Analysis : Compare observed melting points (219–223°C) with literature values .
- NMR Spectroscopy : Confirm substituent positions using H and C NMR. For example, fluorine and bromine substituents cause distinct splitting patterns in aromatic regions .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to verify purity >95% .
Q. How can researchers distinguish this compound from its structural isomers (e.g., 5-Bromo-2-fluorocinnamic acid)?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (245.04 g/mol) via high-resolution MS .
- X-ray Crystallography : Resolve positional isomerism by comparing crystal structures (e.g., distinct lattice parameters for bromine/fluorine substitution patterns) .
- IR Spectroscopy : Identify unique carbonyl (C=O) stretching frequencies (~1680–1700 cm) influenced by halogen electronegativity .
Advanced Research Questions
Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts like 3-Bromo-4-fluorocinnamic acid?
- Methodological Answer :
- Directed Metalation : Use fluorine as a directing group in palladium-catalyzed cross-coupling to control bromine placement .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected F NMR shifts) for this compound derivatives?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and identify discrepancies caused by solvent effects or tautomerism .
- Variable-Temperature NMR : Probe dynamic effects (e.g., rotational barriers) that may obscure resonance assignments .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-Bromo-3-fluorocinnamic acid) to isolate substituent-specific trends .
Q. What experimental designs are recommended for studying the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., tyrosine kinases or cytochrome P450 isoforms) based on bromine/fluorine hydrophobicity and electronegativity .
- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC values. Include controls with unsubstituted cinnamic acid to assess halogen-specific effects .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .
Q. How can crystallographic data for this compound be refined to address challenges like poor diffraction quality?
- Methodological Answer :
- Crystal Growth Optimization : Use slow evaporation in mixed solvents (e.g., ethanol/water) to improve crystal size and homogeneity .
- SHELXL Refinement : Apply twin refinement and anisotropic displacement parameters to model disorder caused by halogen atoms .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···F contacts) to validate packing arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
